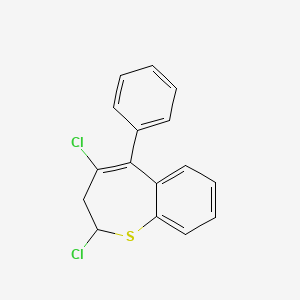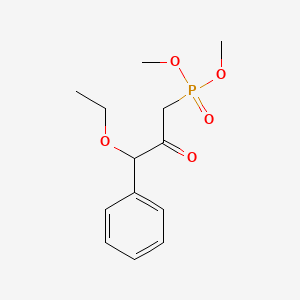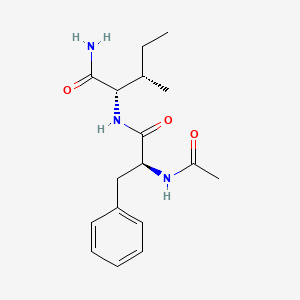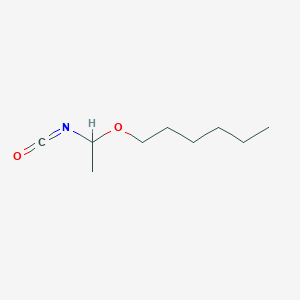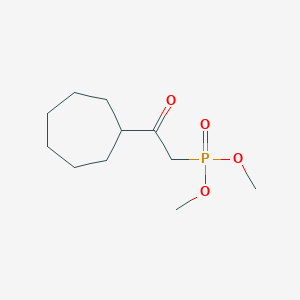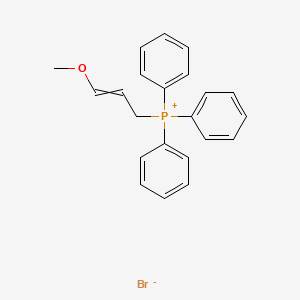
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is an organic compound with a unique structure that includes both aldehyde and hydroxymethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentane-2,4-diol with an oxidizing agent to introduce the aldehyde groups. The reaction conditions typically include the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the catalytic oxidation of 2,4-dimethylpentane-2,4-diol using supported metal catalysts. This method allows for continuous production and higher yields, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(carboxymethyl)-2,4-dimethylpentanedial.
Reduction: 2-(hydroxymethyl)-2,4-dimethylpentane-1,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications, where it can be used to fix tissues or cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaraldehyde: Another dialdehyde with similar cross-linking properties.
2-Methyl-2,4-pentanediol: A related compound with hydroxyl groups instead of aldehyde groups.
Uniqueness
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is unique due to its combination of aldehyde and hydroxymethyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
63951-48-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methoxy-2,4-dimethylpentanedial |
InChI |
InChI=1S/C8H14O3/c1-7(5-9)4-8(2,6-10)11-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
CKURPKAGDUSTMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


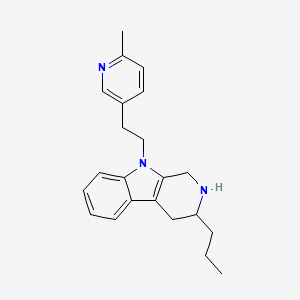
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
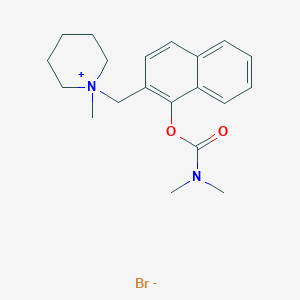
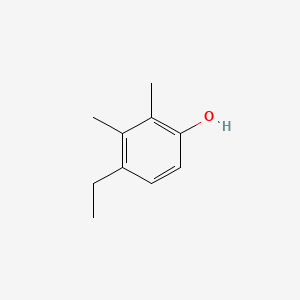

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
